molecular formula C9H9BrN2O2 B13605724 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide

8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide

Cat. No.: B13605724
M. Wt: 257.08 g/mol
InChI Key: PSMQLYOKDAJUMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide is a chemical compound with the molecular formula C9H9BrN2O2 It is a brominated derivative of the benzo[d][1,3]dioxole family, characterized by the presence of a bromine atom at the 8th position and a carboximidamide group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide typically involves the bromination of 2,3-dihydrobenzo[b][1,4]dioxine followed by the introduction of the carboximidamide group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

The introduction of the carboximidamide group can be accomplished through the reaction of the brominated intermediate with cyanamide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous or alcoholic medium under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl or aryl halides in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with the removal of the bromine atom.

    Substitution: Formation of substituted derivatives with various alkyl or aryl groups.

Scientific Research Applications

8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The presence of the bromine atom and carboximidamide group contributes to its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine: A similar compound with a bromine atom at the 6th position instead of the 8th position.

    8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde: A compound with a carbaldehyde group instead of a carboximidamide group.

    6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid: A compound with a carboxylic acid group at the 5th position.

Uniqueness

8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide is unique due to the specific positioning of the bromine atom and the presence of the carboximidamide group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

5-bromo-2,3-dihydro-1,4-benzodioxine-7-carboximidamide

InChI

InChI=1S/C9H9BrN2O2/c10-6-3-5(9(11)12)4-7-8(6)14-2-1-13-7/h3-4H,1-2H2,(H3,11,12)

InChI Key

PSMQLYOKDAJUMK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Br)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.